2-Methoxybenzenethiol

Description

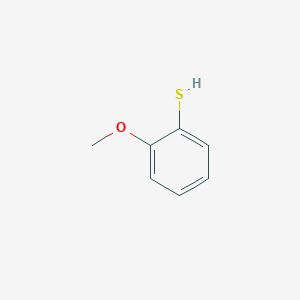

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-8-6-4-2-3-5-7(6)9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCJETUEDFKYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064595 | |

| Record name | Benzenethiol, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellowish liquid; Pungent, onion aroma | |

| Record name | 2-Mercaptoanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1654/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

99.00 °C. @ 8.00 mm Hg | |

| Record name | 2-Methoxybenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Mercaptoanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1654/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.137-1.149 | |

| Record name | 2-Mercaptoanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1654/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7217-59-6 | |

| Record name | 2-Methoxybenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7217-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007217596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90HAL41673 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxybenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Advanced Reaction Pathways Involving 2 Methoxybenzenethiol

Established Synthetic Routes to 2-Methoxybenzenethiol

The synthesis of this compound can be achieved through several classical and modern chemical strategies, starting from readily available precursors.

Precursor Compounds and Starting Materials

The selection of starting materials is crucial for the efficient synthesis of this compound. Common precursors include ortho-substituted anisole (B1667542) derivatives and other related aromatic compounds.

Table 1: Key Precursor Compounds for this compound Synthesis

| Precursor Compound | Chemical Formula | Role in Synthesis |

| 2-Bromoanisole (B166433) | C₇H₇BrO | A common starting material for nucleophilic substitution reactions to introduce the thiol group. chemsrc.com |

| 2-Chloroanisole | C₇H₇ClO | An alternative to 2-bromoanisole for the introduction of the thiol group via substitution reactions. chemsrc.com |

| 2-Iodoanisole | C₇H₇IO | Utilized in coupling reactions to form the carbon-sulfur bond. chemsrc.com |

| 2-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | A precursor that can be reduced to the corresponding thiol. |

| o-Anisidine (2-Methoxyaniline) | C₇H₉NO | Can be converted to this compound through a diazo reaction. chemicalbook.com |

| Guaiacol (2-Methoxyphenol) | C₇H₈O₂ | A potential starting material for introducing the thiol group. |

| 2-Methoxybenzenesulphoismide | C7H9NO3S | Can be converted to this compound through a reaction with ammonium (B1175870) formate (B1220265). google.com |

Classical Synthetic Approaches

Several well-established methods are employed for the synthesis of this compound. These approaches often involve the transformation of a functional group on the anisole ring into a thiol.

One classical method involves the diazotization of o-anisidine (2-methoxyaniline), followed by treatment with a sulfur-containing reagent to introduce the thiol group. chemicalbook.com Another approach starts from sodium phenoxide , which is reacted with sulfur at high temperatures to yield 2,2'-dihydroxy-diphenyldisulfide. Subsequent reduction and methylation afford this compound. chemicalbook.com

A more direct route involves the reaction of 2-methoxybenzenesulphoismide with ammonium formate at elevated temperatures. The reaction mixture is then acidified to yield this compound. google.com For instance, reacting 9.4g of 2-methoxybenzenesulphoismide with 9.5g of ammonium formate at 180°C for 5 hours, followed by acidification, yields 4.4g of this compound. google.com

Functionalization and Derivatization Strategies

The thiol group in this compound is highly reactive and serves as a handle for a variety of chemical modifications, leading to a wide range of derivatives with diverse applications.

Oxidation Reactions to Form Disulfides (e.g., S16)

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry. This compound readily undergoes oxidation to form bis(2-methoxyphenyl) disulfide (often denoted as S16 in specific synthetic schemes). acs.orgnih.gov This reaction can be achieved using various oxidizing agents.

A sustainable approach involves the use of iodine (I₂) as a catalyst in the presence of air (oxygen). nih.govmdpi.com For example, the oxidation of this compound (0.300 mmol) with 5 mol% of I₂ under an oxygen balloon at 70°C in ethyl acetate (B1210297) for 4 hours affords bis(2-methoxyphenyl) disulfide in a 98% yield. nih.govmdpi.com Other oxidizing systems, such as potassium permanganate (B83412) (KMnO₄) and copper sulfate (B86663) (CuSO₄) in dichloromethane, have also been effectively used for this transformation. acs.orgnih.gov The reaction can also be catalyzed by CoSalen complexes with air as the oxidant, providing an efficient and environmentally friendly method. tandfonline.com Furthermore, superoxide (B77818) generated electrochemically can also oxidize this compound to its corresponding disulfide. niscpr.res.in

Table 2: Selected Oxidation Reactions of this compound

| Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| I₂ (5 mol%), O₂ | Ethyl Acetate | 70 | 4 h | 98 | nih.govmdpi.com |

| KMnO₄, CuSO₄ | Dichloromethane | Room Temp. | - | - | acs.orgnih.gov |

| CoSalen, Air | Ethanol | - | - | High | tandfonline.com |

| Electrogenerated Superoxide | DMF | - | - | - | niscpr.res.in |

Thia-Michael Addition Reactions

The nucleophilic nature of the thiol group in this compound allows it to participate in Thia-Michael addition reactions. This reaction involves the conjugate addition of the thiol to α,β-unsaturated carbonyl compounds and other Michael acceptors. srce.hr

For instance, this compound can react with methacrylic acid in the presence of a base like triethylamine (B128534) (Et₃N) to form the corresponding Michael adduct. acs.org This type of reaction is a powerful tool for carbon-sulfur bond formation and has been utilized in the synthesis of complex molecules. srce.hr The reaction of this compound with N-ethylmaleimide is another example of a Michael addition, which is used for derivatization in analytical methods. acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions with Halogenated Aromatics and Heteroaromatics

This compound acts as a potent nucleophile in nucleophilic aromatic substitution (SNAr) reactions, displacing halides from activated aromatic and heteroaromatic rings. acs.org This reaction is a cornerstone for the synthesis of various aryl and heteroaryl sulfides.

For example, this compound can be coupled with halogenated imidazo[1,2-a]pyridines to synthesize compounds like 2-(4-fluorophenyl)-6-(2-methoxyphenylsulfanyl)imidazo[1,2-a]pyridine. chemicalbook.com The reactivity in SNAr reactions is influenced by the nature of the heteroaromatic ring and the position of the leaving group. acs.org Palladium-catalyzed cross-coupling reactions are also employed to form C-S bonds between this compound and aryl halides, such as in the synthesis of extended phenothiazines. rsc.org

The reaction of this compound with 5-iodo-1,2,3-trimethoxybenzene (B181185) in toluene (B28343) at 110°C overnight, for example, yields the corresponding sulfide (B99878) product. acs.org Similarly, it can react with compounds like 3-chloro-4-fluorophenyl methyl sulfone in the presence of a base to form the substituted thioether. googleapis.com

Alkylation and Arylation Reactions to Form Sulfides and Sulfonium (B1226848) Salts

This compound is a versatile precursor in the synthesis of various sulfides and sulfonium salts through alkylation and arylation reactions. These reactions are fundamental in organic synthesis, providing access to a wide array of sulfur-containing molecules.

The alkylation of this compound can be readily achieved to produce alkyl aryl sulfides. For instance, the reaction of this compound with bromobutane in the presence of potassium carbonate in acetone (B3395972) yields butyl(2-methoxyphenyl)sulfide. This reaction proceeds efficiently, providing the product in high yield, which can often be used without extensive purification. nih.gov

Aryl sulfides can also be synthesized from this compound. A simple and efficient method involves the direct condensation of 2-iodothiophene (B115884) with this compound. This reaction can be carried out at moderate temperatures without the need for a solvent or catalyst, affording 2-(2'-methoxyphenylthio)thiophene in good yield. snu.ac.kr However, variations in reaction conditions, such as the use of a solvent like DMF and a base like potassium carbonate, can also facilitate this transformation, albeit sometimes with lower yields. snu.ac.kr

The formation of sulfonium salts from the corresponding sulfides is a key transformation, as these salts are valuable reagents in their own right, serving as precursors to sulfur ylides and as alkylating agents. nih.gov The alkylation of sulfides to form sulfonium salts is often accomplished using alkylating agents in the presence of a silver salt with a non-nucleophilic counterion, which helps to drive the reaction forward and control the resulting salt's anion. nih.gov A notable advantage of this methodology is the straightforward purification of the resulting sulfonium salts, including oily ones, through a selective liquid-liquid extraction process using acetonitrile (B52724) and hexane (B92381) to remove nonpolar impurities. nih.gov

Table 1: Synthesis of Sulfides from this compound

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Bromobutane, K₂CO₃, Acetone | Butyl(2-methoxyphenyl)sulfide | 99% | nih.gov |

| 2-Iodothiophene | This compound | 2-(2'-Methoxyphenylthio)thiophene | ~85% | snu.ac.kr |

Reactions with Fluoroalkenes and Polyfluorocycloalkenes

This compound exhibits notable reactivity towards fluoroalkenes and polyfluorocycloalkenes, leading to a variety of substituted products. These reactions are typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. researchgate.netacs.org

In reactions with perfluoroisobutene (PFIB), this compound can yield both mono- and bis-vinyl substitution products, specifically (CF₃)₂C=CFSAr and (CF₃)₂C=C(SAr)₂, where Ar is the 2-methoxyphenyl group. researchgate.netacs.org Similarly, its reaction with perfluoropropene (PFP) results in the formation of an addition product, CF₃CFHCF₂SAr, along with isomeric vinyl substitution products, CF₃CF=CFSAr. researchgate.netacs.org

When reacting with 1,2-dichlorinated polyfluorocycloalkenes, such as 1,2-dichlorotetrafluorocyclobutene and 1,2-dichlorohexafluorocyclopentene, this compound participates in vinyl substitution reactions. researchgate.net These reactions typically produce a mixture of mono- and bis-vinyl substituted products, with the product distribution being influenced by the ring size of the fluoroalkene and the steric and electronic properties of the thiol. researchgate.net

Furthermore, this compound can react with β,β-difluorostyrenes in a nucleophilic addition reaction to form α,α-difluoroalkylthioethers. acs.org The use of a catalytic amount of an organic base, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), is crucial in this transformation to suppress the competing β-fluoride elimination pathway that would otherwise lead to the formation of α-fluorovinylthioethers. acs.org This base-catalyzed approach allows for the selective synthesis of the desired α,α-difluoroalkylthioethers in good to excellent yields. acs.org

Table 2: Products from the Reaction of this compound with Fluoroalkenes

| Fluoroalkene | Base | Products | Reference |

|---|---|---|---|

| Perfluoroisobutene (PFIB) | K₂CO₃ | (CF₃)₂C=CFSAr and (CF₃)₂C=C(SAr)₂ | researchgate.netacs.org |

| Perfluoropropene (PFP) | K₂CO₃ | CF₃CFHCF₂SAr and CF₃CF=CFSAr | researchgate.netacs.org |

| 1,2-Dichlorotetrafluorocyclobutene | K₂CO₃ | Mono- and bis-vinyl substitution products | researchgate.net |

| β,β-Difluorostyrenes | 1,1,3,3-Tetramethylguanidine (TMG) | α,α-Difluoroalkylthioethers | acs.org |

(Where Ar = 2-methoxyphenyl)

Catalytic Transformations Utilizing this compound

Role in Metal-Catalyzed Processes (e.g., Fe, Cu complexes as catalysts for cyclic carbonate production)

While direct participation of this compound in the catalytic cycle for cyclic carbonate production from CO₂ and epoxides is not extensively documented in the provided context, the broader field of metal-catalyzed synthesis of cyclic carbonates provides a framework for understanding how related sulfur compounds could be involved. Metal complexes, particularly those of iron and copper, are prominent catalysts for this transformation. researchgate.netsemanticscholar.orgmdpi.com These catalytic systems often function in conjunction with a co-catalyst, such as a halide salt, to facilitate the reaction. mdpi.comrsc.org

For instance, iron(II) and iron(III) complexes have demonstrated high efficiency in catalyzing the cycloaddition of CO₂ to epoxides under mild conditions, producing cyclic carbonates in excellent yields. semanticscholar.orgmdpi.comresearchgate.net These iron-based catalysts can be used in conjunction with ionic liquids or supported on solid materials like silica (B1680970) to enhance their activity and recyclability. semanticscholar.orgresearchgate.net Similarly, copper-catalyzed systems are also employed for the synthesis of cyclic carbonates and related heterocyclic compounds. researchgate.netgoogle.com

Although the direct role of this compound as a ligand or additive in these specific iron and copper-catalyzed systems for cyclic carbonate synthesis is not detailed, thiols and their derivatives are known to coordinate with metal centers and could potentially influence the catalytic activity. Future research may explore the incorporation of this compound or its derivatives as ligands to tune the electronic and steric properties of metal catalysts for enhanced performance in CO₂ fixation reactions.

Organic Base-Catalyzed Reactions

This compound can participate in reactions catalyzed by organic bases. A key example is its reaction with β,β-difluorostyrenes to produce α,α-difluoroalkylthioethers. acs.org In this reaction, an organic base, such as 1,1,3,3-tetramethylguanidine (TMG), is used in catalytic amounts. acs.org The base facilitates the nucleophilic addition of the thiol to the difluoroalkene while preventing the undesired elimination of fluoride, which would lead to the formation of α-fluorovinylthioethers. acs.org The use of a catalytic quantity of an organic base is superior to stoichiometric amounts of inorganic bases, which tend to promote the elimination side reaction. acs.org This method provides a selective route to α,α-difluoroalkylthioethers in high yields. acs.org

Photocatalytic Applications (e.g., defluorinative alkylation)

Aryl thiols, including methoxy-substituted derivatives like 4-methoxybenzenethiol (B147237), have emerged as effective organophotocatalysts in various transformations, notably in defluorinative alkylation reactions. rsc.org These reactions leverage the ability of the thiolate, generated in situ, to act as a potent photo-reductant under visible light irradiation. rsc.orgresearchgate.net

In a representative example, 4-methoxybenzenethiol has been used as a photocatalyst for the defluorinative alkylation of N-arylmethacrylamides with ethyl trifluoroacetate. rsc.org Under irradiation with 390 nm LED light, the thiolate anion is excited and initiates a single electron transfer to the trifluoroacetate, leading to the formation of a gem-difluoromethylene radical. rsc.org This radical then engages in a cascade reaction with the N-arylmethacrylamide to afford difluorinated oxindoles in high yields. rsc.orgresearchgate.net The reaction is typically performed in the presence of a base, such as potassium bicarbonate, and an additive like sodium formate. rsc.orgresearchgate.net

This photocatalytic strategy highlights the dual role of the arenethiol, which not only acts as a photoredox catalyst but can also be involved in hydrogen atom transfer (HAT) processes, further expanding its utility in photochemistry. researchgate.net

Table 3: Photocatalytic Defluorinative Alkylation using a Methoxybenzenethiol Derivative

| Substrates | Photocatalyst | Light Source | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-arylmethacrylamide, Ethyl trifluoroacetate | 4-Methoxybenzenethiol | 390 nm LED | Difluorinated oxindole | 95% | rsc.org |

Green Chemistry Approaches in this compound Synthesis and Reactions

Green chemistry principles are increasingly being applied to the synthesis and reactions of this compound and related compounds, aiming to develop more environmentally benign and efficient processes.

One approach to a greener synthesis of aryl thiols, which could be adapted for this compound, involves the use of copper powder as a catalyst in the reaction of aryl iodides with sodium sulfide nonahydrate in a solvent like DMSO. chemicalbook.com This method avoids the use of more toxic or hazardous reagents and can provide the desired thiols in high yields. chemicalbook.com Another synthetic route involves the reaction of 2-methoxybenzenesulphonamide with ammonium formate at elevated temperatures, followed by acidification to yield this compound. google.com

In terms of reactions involving thiols, solvent-free and catalyst-free conditions represent a significant advancement in green chemistry. For instance, the synthesis of thiol esters has been achieved by reacting thiols with long-alkenyl chain carboxylic acid chlorides without the need for a solvent or catalyst. rasayanjournal.co.in Similarly, the reaction of 2-iodothiophene with this compound can proceed efficiently at room temperature without a solvent or base to produce the corresponding aryl sulfide. snu.ac.kr These methods reduce waste and simplify purification procedures.

Furthermore, the use of iodine as a catalyst for the aerobic oxidation of thiols to disulfides presents a sustainable alternative to transition metal-based catalysts. nih.gov This approach uses a readily available and environmentally friendly catalyst under an oxygen atmosphere, offering high yields of the disulfide product derived from this compound. nih.gov

The development of reactions in aqueous media or the use of recyclable catalysts, such as the iron complexes used for cyclic carbonate synthesis, also aligns with the goals of green chemistry. semanticscholar.orgmdpi.com

Solvent Selection and Optimization for Environmentally Sustainable Synthesis

The selection of solvents is a critical factor in developing environmentally sustainable synthetic processes. In the context of reactions involving this compound, a shift towards greener alternatives to conventional, often hazardous, organic solvents is an area of active research. nih.govgarph.co.uk Traditional solvents like toluene, while effective, are under scrutiny due to potential health and environmental risks. rsc.org

Research has explored the use of bio-based solvents and solvent-free conditions to enhance the sustainability of reactions. nih.gov For instance, cyclopentyl methyl ether (CPME) has been identified as a potential green alternative to toluene in certain reactions. nih.gov Studies have shown that in some cases, CPME can provide comparable yields and enantioselectivity to traditional non-polar solvents. nih.gov Furthermore, eliminating the solvent altogether and conducting reactions under neat conditions can significantly reduce waste and may even allow for a reduction in catalyst loading. nih.gov

The use of water as a solvent is highly desirable from a green chemistry perspective. garph.co.uk While the solubility of non-polar compounds like this compound in water can be a challenge, the use of co-solvents or surfactants can improve the solubility of non-polar reactants. garph.co.uk Another innovative approach involves the use of supercritical fluids, such as carbon dioxide (CO2), as a reaction medium. nih.gov Supercritical CO2 is non-toxic, non-flammable, and readily available, making it an attractive green solvent. nih.gov

In the oxidation of this compound to its corresponding disulfide, an iodine-catalyzed aerobic oxidation has been shown to be effective. mdpi.com This method is considered environmentally friendly as it avoids the need for transition-metal catalysts. mdpi.com The reaction can be performed using a minimal amount of iodine as a catalyst under an oxygen atmosphere, highlighting a cost-effective and sustainable approach. mdpi.com

The following table summarizes the findings of a study on the iodine-catalyzed aerobic oxidation of various thiols, including this compound, showcasing the yield of the corresponding disulfide products.

| Substrate | Product | Yield (%) |

| Dodecane-1-thiol | 1,2-Dodecyldisulfane | 99 |

| (2-Chlorophenyl)methanethiol | 1,2-Bis(2-chlorobenzyl)disulfane | 98 |

| 2-Bromobenzenethiol | 1,2-Bis(2-bromophenyl)disulfane | 95 |

| This compound | 1,2-Bis(2-methoxyphenyl)disulfane | 98 |

This table is based on data from a study on iodine-catalyzed aerobic oxidation of thiols. mdpi.com

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials from the starting reagents into the final product. wikipedia.org Reactions with high atom economy are inherently more efficient and generate less waste.

A prime example of a reaction with 100% atom economy is the oxidation of thiols to disulfides. researchgate.net In the case of this compound, its oxidation to 1,2-bis(2-methoxyphenyl) disulfide is a transformation that, in principle, incorporates all atoms of the starting material into the desired product, with the only byproduct being water when using an oxidant like oxygen. researchgate.net Various methods have been developed to improve the efficiency of this transformation. For instance, a visible-light-induced TiO2 photocatalysis method has been reported for the synthesis of disulfides, demonstrating high chemoselectivity and efficiency. researchgate.net

The following table presents data on the yields of different substituted benzothiazolones synthesized from the corresponding 2-aminothiophenols and CO2, illustrating the impact of substituents on reaction efficiency.

| Substrate | Product | Yield (%) |

| 2-Aminothiophenol | Benzothiazolone | 99 |

| Methyl-substituted 2-aminothiophenol | Methyl-substituted benzothiazolone | 70 |

| Methoxy-substituted 2-aminothiophenol | Methoxy-substituted benzothiazolone | 45 |

| Chloro-substituted 2-aminothiophenol | Chloro-substituted benzothiazolone | 36 |

| Bromo-substituted 2-aminothiophenol | Bromo-substituted benzothiazolone | 23 |

This table is based on data from a study on the synthesis of benzothiazolones. mdpi.com

Multistep Synthesis and Complex Molecule Construction

This compound serves as a valuable building block in the multistep synthesis of complex organic molecules. cymitquimica.com Its functional groups, the thiol and the methoxy (B1213986) group, allow for a variety of chemical transformations, making it a versatile precursor in the construction of intricate molecular architectures. cymitquimica.comchemicalbook.com

Integration into Molecular Machine Building Blocks (e.g., thioxanthone-based cores)

A significant application of this compound is in the synthesis of molecular machines, particularly light-driven rotary molecular motors based on overcrowded alkenes. nih.govacs.orgacs.orgresearchgate.net These complex molecules often contain a thioxanthone core, which can be constructed using this compound as a starting material. nih.govacs.org

The synthesis of the thioxanthone-based "bottom half" of these molecular motors typically begins with the oxidation of this compound to its disulfide, 1,2-bis(2-methoxyphenyl) disulfide. nih.govacs.org This disulfide then undergoes a reaction with an ortho-lithiated N,N-diethyl-3-methoxybenzamide derivative, followed by an intramolecular cyclization to form the thioxanthone core. nih.govacs.orgresearchgate.net The methoxy groups on the thioxanthone core can be further functionalized, for example, by deprotection to hydroxyl groups, which can then be used to attach other molecular components. acs.orgresearchgate.net

The following table outlines a general synthetic sequence for a thioxanthone-based building block starting from this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound | KMnO4, CuSO4, Dichloromethane, Room Temperature | 1,2-Bis(2-methoxyphenyl) disulfide |

| 2 | N,N-Diethyl-3-methoxybenzamide, 1,2-Bis(2-methoxyphenyl) disulfide | t-BuLi, TMEDA, -78 °C | Disulfide bond cleavage product |

| 3 | Disulfide bond cleavage product | LDA, THF, 0 °C to Room Temperature | 4,5-Dimethoxythioxanthone derivative |

| 4 | 4,5-Dimethoxythioxanthone derivative | BBr3, Dichloromethane, 0 °C to Room Temperature | Dihydroxythioxanthone derivative |

This table is based on synthetic methodologies described for constructing molecular motors. nih.govacs.org

Spectroscopic Characterization and Mechanistic Elucidation in 2 Methoxybenzenethiol Chemistry

Advanced Spectroscopic Techniques for Structural Characterization of 2-Methoxybenzenethiol and its Derivatives

The definitive identification and structural analysis of this compound and its derivatives rely on a combination of modern spectroscopic methods. Each technique offers unique information about the molecule's architecture and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone for the characterization of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific details about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the thiol proton. The aromatic protons usually appear as a multiplet in the range of δ 6.8-7.5 ppm. The methoxy group protons are readily identified as a sharp singlet around δ 3.90 ppm. rsc.org The thiol proton (S-H) signal is also a singlet and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a derivative, 1-tert-butyl-2-(2-methoxyphenyl)disulfane, the carbon signals are observed at δ = 156.1, 127.2, 127.1, 126.5, 121.0, 110.5, 55.9, 48.9, and 29.9 ppm. rsc.org In a related compound, 2-amino-5-methoxybenzenethiol (B104370), the carbon resonances are found at δ 150.60, 144.15, 119.12, 119.00, 117.56, 116.61, and 55.74 ppm. rsc.org

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 1-tert-butyl-2-(2-methoxyphenyl)disulfane rsc.org | ¹³C | 156.1, 127.2, 127.1, 126.5, 121.0, 110.5, 55.9, 48.9, 29.9 |

| 2-amino-5-methoxybenzenethiol rsc.org | ¹H | 6.78 (dd, J = 8.8, 2.8 Hz, 1H), 6.72 (d, J = 8.8 Hz, 1H), 6.61 (d, J = 2.8 Hz, 1H), 5.05 (s, 2H), 3.54 (s, 3H) |

| 2-amino-5-methoxybenzenethiol rsc.org | ¹³C | 150.60, 144.15, 119.12, 119.00, 117.56, 116.61, 55.74 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 140, corresponding to its molecular weight. nist.gov Common fragmentation patterns involve the loss of functional groups. For instance, the loss of a methyl group (-CH₃) from the molecular ion results in a peak at m/z 125. The loss of a formyl radical (-CHO) can lead to a peak at m/z 111, and the loss of a methoxy group (-OCH₃) can produce a fragment at m/z 109. Another significant fragmentation pathway is the loss of the entire methoxy group followed by the loss of a sulfur atom, resulting in a peak at m/z 77, which corresponds to the phenyl cation.

Table 2: Key Mass Spectrometry Data for this compound

| Ion | m/z | Identity |

| [M]⁺ | 140 | Molecular Ion |

| [M-CH₃]⁺ | 125 | Loss of a methyl group |

| [M-CHO]⁺ | 111 | Loss of a formyl radical |

| [M-OCH₃]⁺ | 109 | Loss of a methoxy group |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, the S-H stretching vibration is typically observed as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration appears in the fingerprint region, usually between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring give rise to bands in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group is characterized by a strong absorption band around 1250 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| S-H | Stretch | 2550-2600 (weak) |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-O (methoxy) | Stretch | ~1250 (strong) |

| C-S | Stretch | 600-800 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. For instance, in a study of iron(III)-alkylperoxo complexes derived from thiolate ligands, the UV-vis spectra showed intense peaks between 500 and 550 nm, which are characteristic of peroxide to iron(III) ligand-to-metal charge-transfer (LMCT) transitions. nih.gov

X-Ray Diffraction Analysis of Derived Complexes and Solids

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been applied to various metal complexes derived from this compound and its analogs, providing detailed structural information.

For example, the crystal structure of a rhenium(V) complex, (4-Methoxybenzenethiolato-κS)oxido[2,2′-(propylimino)bis(ethanethiolato)-κS,N,S′]rhenium(V), revealed a square pyramidal coordination geometry around the rhenium atom. researchgate.net The Re-S bond lengths in this complex ranged from 2.2762(16) to 2.3030(16) Å. researchgate.net Similarly, X-ray structural studies of iron(II) complexes with thiolate ligands, designed to model the active site of superoxide (B77818) reductase, have provided insights into the coordination environment of the iron center. nih.gov In these complexes, the iron atom is typically five-coordinate, with four nitrogen donors and one sulfur donor from the thiolate ligand. nih.gov

Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

One study investigated the reaction of 2-iodothiophene (B115884) with various thiols, including this compound. snu.ac.kr The reaction proceeded smoothly at room temperature without the need for a solvent, base, or catalyst, affording 2-(2-methoxyphenylthio)thiophene in high yield. snu.ac.kr The proposed mechanism for this reaction is an autocatalytic or acid-catalytic SₙAr (nucleophilic aromatic substitution) type mechanism. snu.ac.kr

In another study, the aerobic oxidative cross-coupling of thiols was investigated. rsc.org The reaction of this compound with 2-methylpropane-2-thiol in the presence of a base catalyst under air afforded the unsymmetrical disulfide product in high yield. rsc.org Mechanistic studies suggested that the reaction proceeds through the formation of a disulfide intermediate, which then undergoes thiol-disulfide exchange to give the final product. rsc.org

Crossover experiments have also been employed to elucidate reaction mechanisms. For example, in the study of Pummerer-type reactions, crossover experiments with p-methoxybenzenethiol were performed to probe the intermediacy of certain species. beilstein-journals.org

Investigation of Reaction Intermediates

The elucidation of reaction pathways in the chemistry of this compound and related aryl thiols heavily relies on the detection and characterization of transient reaction intermediates. Spectroscopic techniques are paramount in identifying these short-lived species, which can include organometallic complexes, radical cations, and other reactive ions.

In palladium-catalyzed cross-coupling reactions, a common application for aryl thiols, specific intermediates have been isolated and characterized. For instance, in the coupling of aryl halides with thiols, organopalladium intermediates such as arylpalladium thiolate complexes and hydridopalladium thiolate complexes are formed. nih.gov These species have been identified using ¹H and ³¹P{¹H} Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures. nih.gov For example, the hydridopalladium thiolate complex Pd(CyPF-tBu)(H)[S(C₆H₄-4-OMe)] was identified as the major species in the reaction of 4-chlorotoluene (B122035) with 4-methoxybenzenethiol (B147237), characterized by distinct signals in its ¹H and ³¹P{¹H} NMR spectra. nih.gov

Radical intermediates are also significant in various reactions. The electrochemical oxidation of phenols, a related class of compounds, can proceed through radical intermediates. beilstein-journals.org In the context of sulfur-containing aromatic compounds, radical cations are key intermediates. These species can be investigated using techniques like UV-vis-NIR absorption spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org Chemical oxidation can generate stable radical cation species, which exhibit characteristic absorption bands in the visible and near-infrared regions and give intense EPR signals, confirming their radical nature. rsc.org

Other proposed intermediates in reactions involving sulfur-containing aromatics include phenoxonium ions in electrochemical oxidations beilstein-journals.org and thionium (B1214772) ions in transformations like the Pummerer reaction. sci-hub.se These intermediates are typically highly reactive and their detection provides crucial evidence for proposed mechanistic pathways.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the rates of chemical reactions and are fundamental to understanding reaction mechanisms. By monitoring the concentration of reactants or products over time, rate constants can be determined, offering insight into the factors that influence reaction speed.

In the context of palladium-catalyzed reactions involving 4-methoxybenzenethiol, kinetic studies have been conducted by monitoring the reaction progress using ³¹P{¹H} NMR spectroscopy. For example, the reaction of a palladium bis-thiolate complex with an excess of 4-bromotoluene (B49008) at 100 °C showed a first-order decay of the starting complex, allowing for the determination of the rate of this specific elementary step in a catalytic cycle. nih.gov

The influence of substituents on reaction rates is a classic aspect of kinetic analysis. In the Michael addition of various substituted benzenethiols to 1-(2-nitrovinyl)benzene, the reaction rate is first order with respect to the thiol, the substrate, and a triethylamine (B128534) catalyst. researchgate.net Kinetic data reveals that the rate increases with the electron-withdrawing power of the substituents on the benzenethiol. researchgate.net

| Substituted Benzenethiol (X-C₆H₄SH) | Second-Order Rate Constant (k') (dm³ mol⁻¹ s⁻¹) |

| p-MeO | 0.045 ± 0.001 |

| p-Me | 0.092 ± 0.001 |

| p-H | 0.231 ± 0.001 |

| p-F | 0.385 ± 0.001 |

| p-Cl | 0.692 ± 0.001 |

| p-Br | 0.741 ± 0.002 |

| m-Cl | 1.15 ± 0.02 |

| p-NO₂ | 7.95 ± 0.15 |

Table 1: Second-order rate constants for the triethylamine-catalyzed Michael addition of para- and meta-substituted benzenethiols to 1-(2-nitrovinyl)benzene in acetonitrile (B52724) at 25°C. Data sourced from researchgate.net.

Similarly, kinetic experiments for the place exchange reaction on gold clusters with various thiols, monitored by ¹H NMR, have been used to determine second-order rate constants, providing a quantitative comparison of the reactivity of different thiols. rsc.org

| Incoming Thiol | k"out (M⁻¹s⁻¹) | k"in (M⁻¹s⁻¹) |

| 4-Fluorobenzylthiol | 1.77 ± 0.2 | 0.66 ± 0.08 |

| 4-Methylbenzenethiol | 0.68 ± 0.1 | 0.4 ± 0.08 |

| 4-Methoxybenzenethiol | 1.0 ± 0.1 | 0.28 ± 0.02 |

Table 2: Second-order rate constants (k") for the place exchange at the outer (k"out) and inner (k"in) positions of an Au₂₅ cluster by different thiols. Data sourced from rsc.org.

Proposed Reaction Mechanisms (e.g., radical pathways, SNAr-like reactions)

Radical Pathways

Radical mechanisms are frequently proposed for reactions involving this compound and its derivatives. These pathways involve the formation of highly reactive species with unpaired electrons. A clear example is the thio radical-induced denitrogenative annulation of 1-azido-2-isocyanoarenes. rsc.org In this process, a thiol radical, which can be generated from a thiol like 4-methoxybenzenethiol in the presence of an initiator such as AIBN (2,2'-Azobis(2-methylpropionitrile)), initiates a cascade of reactions to form 2-thiolated benzimidazoles. rsc.org The involvement of radicals is often supported by experiments using radical inhibitors, which quench the reaction. rsc.org Furthermore, electrochemical oxidation processes can operate via indirect mechanisms where radical species, such as hydroxyl radicals (•OH), are generated at an anode surface and subsequently attack the organic substrate. mdpi.com

SNAr-like Reactions

Nucleophilic Aromatic Substitution (SₙAr) is a critical reaction mechanism for aryl compounds. In this pathway, a nucleophile attacks an aromatic ring that is activated by electron-withdrawing groups, displacing a leaving group through a two-step addition-elimination sequence via a Meisenheimer complex intermediate. However, recent studies have shown that SₙAr reactions involving thiophenolates, such as p-methoxybenzenethiolate, can also proceed through a concerted (cSₙAr) mechanism, where activating groups on the aromatic ring are not strictly necessary. researchgate.net

The SₙAr reactions of 4-methoxybenzenethiol with various heteroaryl halides have been investigated, showing that the reactivity is dependent on the position of the halide on the heterocyclic ring. acs.org For example, the reactivity order for halopyridines is 4-halo > 2-halo > 3-halo. acs.org These reactions are typically promoted by a base and proceed in polar aprotic solvents like DMF or DMSO. acs.org In some cases, mechanistic studies have pointed to an SₙArH-like reaction, where a formal substitution of a hydrogen atom occurs, proceeding through radical intermediates. acs.org The reversible nature of SₙAr with thiols has also been demonstrated, leading to dynamic systems where sulfur components can be exchanged between aromatic cores under thermodynamic control. researchgate.net

Computational Chemistry and Theoretical Studies on 2 Methoxybenzenethiol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method widely used to investigate the electronic structure of many-body systems, such as atoms and molecules. frontiersin.orgacs.orgnih.gov This theory is based on using the spatially dependent electron density as the fundamental variable, which simplifies calculations compared to traditional wavefunction-based methods. frontiersin.orgacs.orgnih.gov DFT has become a popular and versatile tool in chemistry for studying ground-state properties, molecular geometries, and electronic characteristics. frontiersin.orgacs.org

In the context of systems involving 2-methoxybenzenethiol, DFT calculations have been instrumental in understanding the electronic properties of ligands and their metal complexes. For instance, the geometry optimization, molecular energy, and vibrational spectra of ligands derived from this compound and their corresponding metal complexes have been successfully computed using the B3LYP hybrid functional with the 6-31g(d) basis set. ias.ac.in

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular chemical stability and can be correlated with electronic transitions observed in UV-Vis spectra. ias.ac.in

DFT calculations have been employed to determine the HOMO and LUMO energies of ligands derived from this compound and their metal complexes. In one study, a ligand (L1) synthesized from this compound, namely 2,6-bis[[(2-methoxyphenyl)thio]methyl]pyridine, and its iron(II) and copper(II) complexes were analyzed. ias.ac.in The HOMO-LUMO energy gaps were calculated to understand their electronic characteristics. ias.ac.in

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| L1 (from this compound) | -5.65 | -1.25 | 4.40 |

| [Cu(L1)Cl2] | -6.11 | -2.28 | 3.83 |

| [Fe(L1)Cl2] | -5.99 | -2.26 | 3.73 |

This table presents the calculated HOMO, LUMO, and HOMO-LUMO gap energies for a ligand derived from this compound (L1) and its metal complexes, as determined by DFT calculations. ias.ac.in

Furthermore, computational studies on aromatic thiols, including 4-methoxybenzenethiol (B147237), as capping agents for CdTe quantum dots have shown that these ligands can significantly decrease the HOMO-LUMO gaps of the quantum dots, leading to a redshift in their absorption spectra. frontiersin.org This effect is attributed to the stabilization of the LUMOs of the quantum dots upon interaction with the thiol ligands. frontiersin.org

Understanding the three-dimensional structure and conformational preferences of a molecule is essential for predicting its physical and chemical properties. DFT calculations are a powerful tool for optimizing molecular geometries to find the most stable conformations.

For ligands derived from this compound, DFT calculations have been used to optimize their structures and those of their metal complexes. ias.ac.in These calculations provide valuable information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. ias.ac.in

HOMO-LUMO Gap Analysis and Electronic Transitions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, thermodynamics, and transport properties of chemical systems. nih.govmdpi.com

Although no specific MD simulation studies focused solely on this compound were identified in the provided search results, this technique is highly applicable to understanding its behavior in different phases and its interactions with other molecules. For example, MD simulations could be used to:

Investigate the conformational landscape of this compound in solution.

Study the diffusion and transport properties of the molecule in various solvents.

Simulate the interaction of this compound with biological macromolecules, such as proteins or DNA, to understand binding mechanisms. mdpi.com

MD simulations are often combined with quantum mechanics methods in a QM/MM (Quantum Mechanics/Molecular Mechanics) approach to study complex chemical processes, such as enzymatic reactions, where a detailed description of the electronic structure is necessary for a small part of the system (the QM region), while the rest of the environment is treated with classical mechanics (the MM region). mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biolscigroup.uslaccei.org By identifying molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds, thus guiding the design of more potent molecules. biolscigroup.uslaccei.org

Direct QSAR studies on this compound were not found in the search results. However, research on related heterocyclic compounds demonstrates the application of QSAR in drug discovery. For instance, a QSAR study on a series of 2-thioarylalkyl benzimidazole (B57391) derivatives identified the energy of the HOMO, the dipole moment, and the smallest negative charge as key descriptors for predicting their anthelmintic activity. biolscigroup.us Similarly, a 2D-QSAR model for thiazole (B1198619) derivatives as 5-lipoxygenase inhibitors was developed, highlighting the importance of various topological and electronic descriptors. laccei.org

Identify the key structural features of this compound derivatives that are important for a specific biological activity.

Predict the activity of novel derivatives before their synthesis.

Optimize the lead compounds to enhance their desired biological effects.

Computational Studies on Interactions with Other Chemical Species (e.g., metal complexation, biological targets)

Computational methods are extensively used to study the interactions of molecules with other chemical species, providing insights into binding affinities, reaction mechanisms, and the nature of intermolecular forces.

Metal Complexation:

The interaction of this compound and its derivatives with metal ions is an area where computational studies have provided significant understanding. DFT calculations have been used to study the formation and structure of metal complexes with ligands derived from this compound. ias.ac.in These studies can predict the coordination geometry of the metal center and rationalize the electronic and spectroscopic properties of the resulting complexes. ias.ac.in For example, a study on SNS pincer-type ligands, where one of the ligands was synthesized from this compound, utilized DFT to complement experimental findings on their Fe(II) and Cu(II) complexes. ias.ac.in

Biological Targets:

While specific computational studies on the interaction of this compound with biological targets were not detailed in the provided search results, the general approach involves molecular docking and molecular dynamics simulations. researchgate.net Molecular docking is used to predict the preferred binding orientation of a molecule to a target protein, while MD simulations can be used to assess the stability of the protein-ligand complex over time. mdpi.comresearchgate.net

For example, in a study of naphthoquinone derivatives, molecular docking was used to predict the binding modes of the compounds in the active sites of enzymes like 14-α-sterol demethylase and DNA gyrase, helping to explain their observed antimicrobial activities. researchgate.net Similar computational approaches could be employed to investigate the potential interactions of this compound or its derivatives with various biological targets, should experimental data suggest such interactions.

Applications of 2 Methoxybenzenethiol in Medicinal Chemistry and Biological Research

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

2-Methoxybenzenethiol is a versatile precursor in the development of several classes of therapeutic agents. Its derivatives have been explored for their roles in treating a wide range of diseases, from cardiovascular conditions to cancer and infectious diseases.

Cardiovascular Drugs (e.g., 1,5-benzothiazepines)

1,5-Benzothiazepines are a well-established class of cardiovascular drugs. asianpubs.org The synthesis of these compounds often involves the reaction of a substituted 2-aminobenzenethiol with a chalcone. asianpubs.orgresearchgate.net Specifically, 2-amino-5-methoxybenzenethiol (B104370), a derivative of this compound, is utilized in the synthesis of 1,5-benzothiazepine (B1259763) derivatives. scirp.org For instance, the reaction of 2-amino-5-methoxybenzenethiol with 1-(2-furyl)-3-(3,4-dimethoxyphenyl)-2-propenone yields a specific 1,5-benzothiazepine derivative. asianpubs.org The general synthetic route involves a thia-Michael addition of the thiol group to an enone, followed by cyclization. researchgate.net The methoxy (B1213986) group is considered a key pharmacophore in some of these compounds, contributing to their biological activity. asianpubs.org

| Precursor | Reactant | Resulting Compound Class |

| 2-Amino-5-methoxybenzenethiol | Chalcones (e.g., 1-(2-furyl)-3-(3,4-dimethoxyphenyl)-2-propenone) | 1,5-Benzothiazepines |

Antineoplastic Agents

Derivatives of this compound have shown potential as antineoplastic, or anti-cancer, agents. For example, arylthioindoles, which can be synthesized using this compound, have been investigated as inhibitors of tubulin polymerization, a key process in cell division. lookchem.com Methoxy-substituted 3-aroyl-2-arylbenzo[b]thiophenes are another class of compounds derived from methoxybenzenethiol analogues that inhibit tubulin polymerization and are being explored for their anti-tumor properties. google.com

Furthermore, 2-methoxyestradiol, a metabolite of estradiol, has demonstrated anti-cancer effects. nih.gov While not directly synthesized from this compound in this context, the presence of the methoxy group is a key feature of its biological activity. nih.gov Sphaerococcenol A analogues, created through the chemical addition of 4-methoxybenzenethiol (B147237), have shown cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), DU-145 (prostate cancer), and MCF-7 (breast cancer). mdpi.comnih.gov One such analogue exhibited IC50 values of 18.70 µM on A549 cells and 15.82 µM on DU-145 cells. mdpi.com

Kinase Inhibitors (e.g., VEGFR2, CLK inhibitors)

5-Ethylsulfonyl-2-methoxyaniline, a molecule synthesized from 4-methoxybenzenethiol (a positional isomer of this compound), is a crucial building block for a variety of kinase inhibitors. researchgate.nettandfonline.com These include inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and CDC-like Kinase (CLK). researchgate.nettandfonline.comresearchgate.net Kinase inhibitors are a significant class of targeted cancer therapies. wikipedia.orgnih.gov The synthesis of 5-ethylsulfonyl-2-methoxyaniline from 4-methoxybenzenethiol involves a multi-step process. researchgate.nettandfonline.com

| Precursor | Intermediate | Target Kinases |

| 4-Methoxybenzenethiol | 5-Ethylsulfonyl-2-methoxyaniline | VEGFR2, CLK |

Antimicrobial and Antifungal Compounds

Thiophenol derivatives, including those synthesized from this compound, have demonstrated significant antimicrobial properties. For instance, derivatives of thiophenols have shown effectiveness against multidrug-resistant bacteria like Staphylococcus aureus and Enterococcus faecium. In one study, quinone derivatives coupled with this compound showed notable antibacterial activity. mdpi.com

Furthermore, 2-mercaptobenzothiazole (B37678) derivatives, which can incorporate a methoxy-phenyl group, have been screened for their antimicrobial activities. nih.gov Derivatives with a 2-OCH3-C6H4 group exhibited significant inhibitory activity against Escherichia coli and the fungi Candida albicans and Candida parapsilosis. nih.gov Methoxybenzenethiol has also been used to synthesize thiol esters and pyrazinecarboxylic acid derivatives that have been evaluated for their antifungal and antitubercular activities. nih.govrasayanjournal.co.in Some of these compounds showed promising activity against Mycobacterium tuberculosis. nih.gov

| Compound Class | Precursor | Target Organisms |

| Thiophenol derivatives | This compound | Staphylococcus aureus, Enterococcus faecium |

| 2-Mercaptobenzothiazole derivatives | This compound | Escherichia coli, Candida albicans, Candida parapsilosis |

| Pyrazinecarboxylic acid derivatives | Methoxybenzenethiols | Mycobacterium tuberculosis |

Antimalarial and Topoisomerase Inhibitor Research

Analogues of 5-ethylsulfonyl-2-methoxyaniline, derived from 4-methoxybenzenethiol, have been utilized in the preparation of compounds for antimalarial research. researchgate.nettandfonline.comresearchgate.net Additionally, these closely related sulfone analogues have been used to create topoisomerase inhibitors. researchgate.netresearchgate.net Topoisomerases are enzymes that are essential for DNA replication and are validated targets for cancer therapy. ekb.egwikipedia.org

Investigation of Biological Activities and Mechanisms of Action

Research into compounds derived from this compound extends beyond synthesis to understanding their biological effects and how they work at a molecular level. For instance, the anti-cancer activity of arylthioindoles derived from this compound is attributed to their ability to inhibit tubulin polymerization, a critical process for cell division. lookchem.com Similarly, some benzothiazole-2-thiol derivatives exert their anticancer effects by inhibiting tubulin polymerization and acting as topoisomerase II poisons. vulcanchem.com The antimicrobial mechanism of benzothiazole-2-thiols is thought to involve the inhibition of microbial enzymes through thiol-disulfide exchange and chelation of essential metal ions. vulcanchem.com In the realm of kinase inhibition, derivatives of 5-ethylsulfonyl-2-methoxyaniline act as competitive inhibitors at the ATP-binding site of kinases like VEGFR2. wikipedia.org

| Compound Class | Biological Activity | Mechanism of Action |

| Arylthioindoles | Antineoplastic | Inhibition of tubulin polymerization lookchem.com |

| Benzothiazole-2-thiols | Anticancer, Antimicrobial | Inhibition of tubulin polymerization, Topoisomerase II poisoning, Enzyme inhibition via thiol-disulfide exchange vulcanchem.com |

| 5-Ethylsulfonyl-2-methoxyaniline derivatives | Kinase Inhibition | Competitive ATP-binding site inhibition wikipedia.org |

| Sphaerococcenol A analogues | Cytotoxic | Increased ROS levels, Caspase-3 activation, DNA fragmentation mdpi.com |

Antioxidant Properties

Research has highlighted the antioxidant potential of this compound and its derivatives. lookchem.comsmolecule.com Antioxidants are crucial for mitigating oxidative stress in biological systems by neutralizing harmful free radicals. smolecule.com The thiol group (-SH) in this compound is a key contributor to its radical-scavenging activity. smolecule.com Studies on related aromatic thiols have demonstrated their ability to exhibit significant antioxidant effects, suggesting that this compound shares this valuable property. researchgate.net For instance, the incorporation of chalcogens, such as sulfur in thiols, into resveratrol (B1683913) analogues has been shown to enhance their radical scavenging activities. researchgate.net This line of research underscores the potential of this compound and similar compounds in the development of agents to combat conditions associated with oxidative stress. lookchem.com

Derivatives of this compound have also been synthesized and evaluated for their antioxidant capabilities. In one study, berberine-thiophenyl hybrids, synthesized using 2-methoxythiophenol, exhibited antioxidant activity alongside inhibitory effects on acetylcholinesterase and butyrylcholinesterase. lookchem.commolbase.com Another investigation into aromaticity-extended resveratrol derivatives found that those incorporating chalcogen-containing benzoheteroles, structurally related to this compound, displayed enhanced antioxidant performance. researchgate.net

| Compound/Derivative | Observed Antioxidant Activity | Key Structural Feature |

| This compound | Potential to scavenge free radicals. | Thiol group (-SH) smolecule.com |

| Berberine-thiophenyl hybrids | Exhibited antioxidant activity. lookchem.commolbase.com | Thiophenyl moiety derived from 2-methoxythiophenol. lookchem.com |

| Aromaticity-extended resveratrol derivatives | Enhanced radical scavenging activity. researchgate.net | Fused heterocyclic rings containing chalcogens. researchgate.net |

Enzyme Inhibition Studies

This compound and its derivatives have been investigated for their ability to inhibit various enzymes, a critical area of research for the development of new drugs.

NusB Protein: The NusB protein is a highly conserved transcription factor in bacteria, making it a promising target for novel antimicrobial agents. polyu.edu.hk While direct inhibition of NusB by this compound is not explicitly detailed, the broader class of compounds known as nusbiarylins, which are inhibitors of the NusB-NusE protein-protein interaction, highlights the potential for targeting this pathway to disrupt bacterial ribosomal RNA synthesis. polyu.edu.hk

14α-sterol Demethylase: This enzyme, also known as CYP51, is a crucial component in the biosynthesis of sterols in fungi and is a primary target for azole antifungal drugs. nih.govwikipedia.org The inhibition of 14α-sterol demethylase disrupts the integrity of the fungal cell membrane, leading to cell death. wikipedia.org Research into imidazole-bearing molecular hybrids has shown that certain derivatives can dock into the active site of cytochrome P450 14α-sterol demethylase, suggesting a potential mechanism for their antifungal activity. mdpi.comsemanticscholar.org Although direct studies on this compound are limited in this context, its structural motifs are relevant to the design of new inhibitors.

DNA Gyrase Subunit A: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-validated target for antibacterial drugs like quinolones. nih.govwikipedia.org The A subunit of DNA gyrase (GyrA) is responsible for the DNA breaking and rejoining activity. ebi.ac.uk Studies on quinolinedione derivatives have shown that compounds like bis(2-methoxyarylthio)-2-methyl-5,8-quinolinedione exhibit significant antibacterial activity, with proposed binding to the DNA gyrase subunit A. researchgate.net This indicates that the this compound moiety can be a valuable component in the design of novel DNA gyrase inhibitors. researchgate.net

| Enzyme Target | Inhibitor Class/Compound | Significance of Inhibition |

| NusB Protein | Nusbiarylins | Potential for novel antimicrobial agents by disrupting bacterial rRNA synthesis. polyu.edu.hk |

| 14α-sterol Demethylase (CYP51) | Azole antifungals, Imidazole hybrids | Key target for antifungal drugs; inhibition disrupts fungal cell membrane integrity. wikipedia.orgdrugbank.com |

| DNA Gyrase Subunit A (GyrA) | Quinolones, Quinolinedione derivatives | Established target for antibacterial drugs; inhibition leads to blockage of DNA replication. nih.govwikipedia.org |

Interactions with Biological Thiols and Toxicity Mechanisms

The reactivity of the thiol group in this compound makes its interaction with biological thiols, such as those found in proteins and peptides, a significant area of study. These interactions can be central to both the compound's biological activity and its potential toxicity.

Research on the reactions of toxic fluoroalkenes with various arylthiols, including this compound, has been conducted to understand the mechanisms of inhalation toxicity. researchgate.net These studies use arylthiols as models for biological thiols. The findings support the hypothesis that the high toxicity of certain fluoroalkenes is due to their reaction with biological thiols in tissues like the lung. researchgate.net For example, the reaction of 1,2-dichlorotetrafluorocyclobutene with N-acetylcysteine isopropyl ester, a biological thiol mimic, resulted in substitution products, suggesting a similar reaction could occur in vivo. researchgate.net The reactivity of this compound in these model systems provides insights into how it and similar compounds might interact with and potentially disrupt biological systems.

Role in Flavor Chemistry and Off-Flavor Research

Beyond its applications in medicinal chemistry, this compound plays a notable role in the field of flavor chemistry, particularly in the context of both desirable and undesirable flavors in food products.

Contribution to Warmed-Over Flavor (WOF) in Food Products

Warmed-over flavor (WOF) is a well-known phenomenon in cooked, refrigerated, and then reheated meat and fish products, characterized by stale, cardboard-like, or rancid off-flavors. researchgate.net Research has identified a complex mixture of volatile compounds responsible for WOF, and this compound has been implicated in this process.

In studies on cooked beef, the loss of desirable meaty notes, which are attributed to compounds including this compound, has been associated with the development of WOF. researchgate.netnih.gov This suggests that this compound contributes to the desirable flavor profile of freshly cooked meat, and its degradation or loss during storage contributes to the perception of off-flavors.

Similarly, in research on surimi gels made from silver carp, this compound was identified as one of the compounds contributing to WOF. acs.orgnih.gov An omission study, where specific aroma compounds were removed from a model mixture, confirmed that this compound was part of a group of compounds responsible for the characteristic WOF in the surimi gels. acs.org

| Food Product | Role of this compound in WOF | Associated Flavor Notes |

| Cooked Beef | Loss of this compound contributes to WOF. researchgate.netnih.gov | Meaty researchgate.netnih.gov |

| Surimi Gel | Identified as a contributor to WOF. acs.orgnih.gov | Part of the characteristic WOF aroma profile. acs.org |

Identification and Characterization of Flavor-Active Metabolites

This compound itself is recognized as a flavor-active compound. It is described as having a pungent, onion-like aroma and a meaty, sausage-like taste at a concentration of 1 ppm in water. lookchem.com It has been reported as a naturally occurring compound in coffee. chemicalbook.com The Human Metabolome Database lists this compound, also known as 2-mercaptoanisole, and notes its presence in food.

2 Methoxybenzenethiol in Materials Science and Nanotechnology

Self-Assembled Monolayers (SAMs) and Surface Chemistry

The strong affinity of the sulfur atom in the thiol group for noble metal surfaces makes 2-methoxybenzenethiol a candidate for forming highly ordered, thin films known as self-assembled monolayers (SAMs). These monolayers are created through the spontaneous chemisorption of the thiol molecules onto a substrate, providing a simple yet effective method for modifying surface properties.

The fabrication of surfaces terminated with this compound typically involves the immersion of a clean substrate, most commonly gold (Au), into a dilute solution of the compound. nih.gov The process, known as self-assembly, is driven by the formation of a stable gold-thiolate (Au-S) bond. researchgate.net

General steps for the fabrication of this compound SAMs include:

Substrate Preparation: A gold substrate is cleaned to remove organic contaminants and ensure a pristine surface for monolayer formation. This often involves cleaning with solutions like piranha etch (a mixture of sulfuric acid and hydrogen peroxide) or using techniques such as UV-ozone treatment. nih.govcymitquimica.com

Solution Preparation: A dilute solution of this compound, typically in the millimolar (mM) concentration range, is prepared using a solvent like high-purity ethanol. researchgate.net

Immersion and Assembly: The clean gold substrate is immersed in the thiol solution. The initial formation of the monolayer is rapid, occurring within seconds to minutes. researchgate.net However, to achieve a well-ordered and densely packed film, the substrate is typically left in the solution for an extended period, ranging from 12 to 48 hours. researchgate.netcymitquimica.com During this time, the molecules on the surface rearrange to minimize free energy, leading to a more crystalline-like structure. researchgate.net

Rinsing and Drying: After assembly, the substrate is removed from the solution, rinsed with fresh solvent to remove any non-chemisorbed molecules, and dried, often with a stream of dry nitrogen gas. cymitquimica.com

The resulting SAM presents a surface where the methoxy (B1213986) groups are exposed, altering the substrate's original properties, such as wettability and chemical reactivity. chemicalbook.com The use of aromatic thiols like this compound is particularly relevant for applications in molecular electronics, where the thiol group can serve as a chemical link to metal contacts. acs.org

Once fabricated, SAMs of this compound are characterized to confirm their formation, quality, and properties. These modified surfaces are also studied for their utility in various applications, particularly in sensing and bio-sensing.

A key application where this compound SAMs are utilized is in Surface-Enhanced Raman Scattering (SERS). In SERS-based immunoassays, gold nanoparticles are functionalized with this compound, which acts as a Raman Reporter Molecule (RRM). tcichemicals.comalfa-chemistry.com The compound forms a dense SAM on the nanoparticle surface, and its distinct vibrational spectrum provides a unique SERS signature. tcichemicals.com This allows for highly sensitive and specific detection of biomarkers. For instance, this compound has been used alongside other thiophenol derivatives in multiplexed assays to detect multiple cancer markers simultaneously, with each reporter molecule providing a distinct and non-overlapping signal. tcichemicals.comhmdb.ca

In another application, SAMs of this compound have been applied as coatings for microelectromechanical system (MEMS) sensors. researchgate.net In one study, piezoresistive microcantilevers were coated with the compound to create a sensor array for detecting and quantifying components in vapor mixtures. The interaction of analyte vapors with the modified surface induces a response, which is correlated to the vapor's composition. researchgate.net

The table below summarizes findings from studies involving this compound SAMs.

Table 1: Research Findings on this compound SAMs

| Application Area | Substrate/Nanostructure | Role of this compound | Key Findings |

|---|---|---|---|

| Multiplex Immunoassays | Gold Nanoparticles (AuNPs) | Raman Reporter Molecule (RRM) in a SERS tag | Provides a distinct Raman spectrum with no significant spectral overlap with other thiophenol reporters, enabling simultaneous detection of multiple biomarkers. tcichemicals.comalfa-chemistry.com |

Fabrication of Thiol-Terminated Surfaces

Ligands for Quantum Dots and Nanoparticles

The thiol group of this compound allows it to act as an effective ligand for stabilizing a variety of semiconductor and metal nanoparticles, often referred to as quantum dots when they exhibit quantum confinement effects. As a surface ligand, it plays a crucial role in controlling the synthesis, stability, and properties of these nanomaterials.

During the synthesis of nanoparticles, ligands are essential to control particle growth, prevent aggregation, and provide solubility in different media. This compound serves as a capping agent by binding to the surface of nascent nanoparticles through its thiol group. hmdb.ca This functionality is critical in both single-phase and two-phase synthesis methods, such as the Brust-Schiffrin method for gold nanoparticles. google.com

The methoxy group also contributes to the ligand's functionality. In a notable study, this compound was strategically used to stabilize copper nanoclusters. sigmaaldrich.com The methoxy groups on the thiol ligands facilitated the formation of Frustrated Lewis Pairs (FLPs)—combinations of Lewis acids (surface copper atoms) and Lewis bases (ligand oxygen atoms)—on the nanocluster surface. This unique surface chemistry enabled the efficient activation of hydrogen gas for catalytic hydrogenation reactions. sigmaaldrich.com

Similarly, in the context of SERS, this compound acts as both a stabilizing capping agent for gold nanoparticles and the source of the analytical signal. tcichemicals.com Its ability to form dense, self-assembled monolayers on the nanoparticle surface ensures a strong and reproducible SERS signal. tcichemicals.com

The structure and chemical nature of the capping ligand directly influence the fundamental properties of the nanomaterial it encapsulates. The choice of this compound as a ligand can impart specific structural, electronic, and optical characteristics.